Ferrocyanide ion

Description

Properties

CAS No. |

13408-63-4 |

|---|---|

Molecular Formula |

C6FeN6-4 |

Molecular Weight |

211.95 g/mol |

IUPAC Name |

iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2 |

InChI Key |

UETZVSHORCDDTH-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

Other CAS No. |

13408-63-4 |

Synonyms |

ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)- ferrocyanate ferrocyanide ferrocyanide ion hexacyanoferrate hexacyanoferrate II hexacyanoferrate(4-) ion hexacyanoferrate(II) hexacyanoiron(II) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of the Ferrocyanide Ion

For Researchers, Scientists, and Drug Development Professionals

Abstract

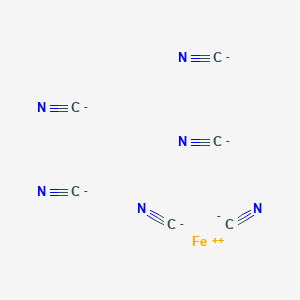

The ferrocyanide ion, systematically named hexacyanidoferrate(II) and formulated as [Fe(CN)₆]⁴⁻, is a coordination complex of significant interest across various scientific disciplines, including chemistry, materials science, and pharmacology. Its stability, well-defined structure, and rich electrochemical properties make it a versatile building block for novel materials and a useful probe in biological systems. This technical guide provides a comprehensive overview of the molecular structure, chemical bonding, and physicochemical properties of the this compound. It includes a detailed analysis of its electronic configuration, molecular geometry, and vibrational modes, supported by quantitative data from key experimental techniques. Experimental protocols for its characterization are also detailed to aid in an academic or industrial laboratory setting.

Molecular Structure and Geometry

The ferrocyanide anion exhibits a highly symmetrical octahedral geometry, with the central iron(II) ion coordinated to six cyanide ligands.[1][2] This arrangement belongs to the Oₕ point group, which dictates many of its spectroscopic and magnetic properties.

The iron center is in the +2 oxidation state, and each cyanide ligand carries a charge of -1, resulting in an overall charge of -4 for the complex ion.[3] The cyanide ligands are strong-field ligands, which leads to a low-spin d⁶ electronic configuration for the Fe(II) center.[4] This configuration results in all electrons being paired, rendering the this compound diamagnetic.[1][4]

Bond Lengths and Angles

The precise bond lengths and angles of the this compound have been determined primarily through single-crystal X-ray diffraction studies of its salts, most commonly potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O).[5][6] The Fe-C and C-N bond distances are crucial parameters for understanding the nature and strength of the coordination and covalent bonds within the ion.

| Bond | Typical Bond Length (Å) | Reference(s) |

| Fe-C | ~1.92 | [7] |

| C-N | ~1.15 | [7] |

Note: The referenced bond lengths are for the related ferricyanide ion, [Fe(CN)₆]³⁻. Due to the similar structure and the subtle electronic differences, these values provide a close approximation for the this compound. More extensive back-donation in the this compound may slightly shorten the Fe-C bond and lengthen the C-N bond compared to the ferricyanide ion.

The geometry of the [Fe(CN)₆]⁴⁻ octahedron is nearly perfect, with the C-Fe-C bond angles being very close to 90° and the Fe-C-N linkages being essentially linear (180°). Minor distortions from ideal octahedral symmetry can be observed in the solid state due to crystal packing effects and interactions with counter-ions and water molecules of hydration.[5]

graph "Ferrocyanide_Ion_Structure" {

layout="neato";

node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

// Central Iron atom

Fe [label="Fe", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Cyanide ligands

C1 [label="C", pos="1.5,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N1 [label="N", pos="2.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C2 [label="C", pos="-1.5,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N2 [label="N", pos="-2.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C3 [label="C", pos="0,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N3 [label="N", pos="0,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C4 [label="C", pos="0,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N4 [label="N", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C5 [label="C", pos="0.75,0.75!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N5 [label="N", pos="1.25,1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C5 [label="C", pos="-0.75,-0.75!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N5 [label="N", pos="-1.25,-1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C6 [label="C", pos="-0.75,0.75!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N6 [label="N", pos="-1.25,1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C6 [label="C", pos="0.75,-0.75!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

N6 [label="N", pos="1.25,-1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Bonds

Fe -- C1;

C1 -- N1 [label=" \u2261"];

Fe -- C2;

C2 -- N2 [label=" \u2261"];

Fe -- C3;

C3 -- N3 [label=" \u2261"];

Fe -- C4;

C4 -- N4 [label=" \u2261"];

Fe -- C5;

C5 -- N5 [label=" \u2261"];

Fe -- C6;

C6 -- N6 [label=" \u2261"];

}

Figure 2: Simplified MO diagram for [Fe(CN)₆]⁴⁻ showing key interactions.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the bonding within the this compound. [8]The vibrational frequencies of the C≡N and Fe-C bonds are particularly informative.

Vibrational Mode Typical Frequency (cm⁻¹) Spectroscopic Activity Reference(s) C≡N Stretch ~2040-2100 IR and Raman active [9][10] Fe-C Stretch ~300-700 IR and Raman active [9] Fe-C Bending ~300-700 IR and Raman active [9]

The C≡N stretching frequency in ferrocyanide is lower than that of the free cyanide ion (~2080 cm⁻¹). This is a direct consequence of the π back-donation from the iron t₂g orbitals into the π* orbitals of the cyanide ligands, which weakens the C-N triple bond.

Experimental Protocols

Synthesis of Potassium Ferrocyanide Trihydrate

A common laboratory synthesis of potassium ferrocyanide involves the reaction of ferrous salts with potassium cyanide.

[11]

Materials:

-

Ferrous sulfate (FeSO₄)

-

Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

-

Distilled water

-

Ethanol

Procedure:

-

Under a well-ventilated fume hood and with appropriate personal protective equipment, dissolve a stoichiometric amount of ferrous sulfate in deoxygenated distilled water.

-

In a separate beaker, dissolve a stoichiometric excess (at least 6 molar equivalents) of potassium cyanide in deoxygenated distilled water.

-

Slowly add the ferrous sulfate solution to the potassium cyanide solution with constant stirring. A yellow precipitate of potassium ferrocyanide will form.

-

Heat the mixture gently to ensure complete reaction and to aid in the crystallization process.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the yellow crystals of K₄[Fe(CN)₆]·3H₂O by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Dry the crystals in a desiccator.

References

- 1. Ferrocyanide - Wikipedia [en.wikipedia.org]

- 2. Ferricyanide - Wikipedia [en.wikipedia.org]

- 3. allen.in [allen.in]

- 4. Discuss the nature of bonding in FeCN6 4 on the basis class 12 chemistry CBSE [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. webqc.org [webqc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. sciepub.com [sciepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Ferrocyanides - 911Metallurgist [911metallurgist.com]

The Accidental Azure: An In-depth Technical Guide to the Discovery and History of Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocyanide, the inorganic anion [Fe(CN)₆]⁴⁻, holds a significant place in the annals of chemistry, not only for its distinctive properties but also for its serendipitous discovery that heralded the age of synthetic pigments. This technical whitepaper provides a comprehensive exploration of the history of ferrocyanide, inextricably linked to the vibrant pigment Prussian blue. It details the key scientific milestones, from its accidental synthesis in the early 18th century to the elucidation of its structure and the development of modern industrial production methods. This guide presents a chronological narrative, detailed experimental protocols reconstructed from historical accounts and modern reproductions, and quantitative data to offer a thorough understanding of this pivotal compound.

The Dawn of Synthetic Pigments: An Accidental Discovery

The story of ferrocyanide begins not with a deliberate scientific inquiry, but with a fortuitous accident in a Berlin laboratory around 1706. The German paint maker Johann Jacob Diesbach was attempting to produce a red cochineal pigment when he unexpectedly created a deep blue substance.[1][2][3] Historical accounts suggest that Diesbach had run out of potash and borrowed some from the alchemist Johann Konrad Dippel.[3][4] This particular batch of potash was contaminated with animal oil, likely from Dippel's production of his "animal oil," which was made by boiling animal parts.[3][5]

The crucial ingredients in Diesbach's unintended synthesis were iron sulfate and this contaminated potash.[3] The animal blood in the potash provided the necessary nitrogen and carbon to form cyanide ions in the presence of the iron and alkali at high temperatures, leading to the formation of iron ferrocyanide, which we now know as Prussian blue.[3][5] This discovery is widely considered to have produced the first modern synthetic pigment.[2][3]

The recipe for Prussian blue was initially a closely guarded trade secret. However, it was eventually published in 1724 by John Woodward in the Philosophical Transactions.[4] This publication marked a significant step in the dissemination of chemical knowledge and paved the way for further investigation into this new class of compounds.

From Pigment to Complex Ion: The Work of Macquer

While the focus of the early 18th century was on the pigment itself, the French chemist Pierre Joseph Macquer was the first to systematically investigate its chemical nature. In 1752, Macquer reported that by treating Prussian blue with potassium hydroxide (potash), he could obtain a soluble, yellow salt, which he named "sel de la couleur de sang" (salt of the color of blood), a reference to the animal origins of one of the key reagents.[6] This yellow salt was, in fact, potassium ferrocyanide (K₄[Fe(CN)₆]).[6] Macquer's work was pivotal as it marked the isolation and preparation of the first ferrocyanide salt and demonstrated that Prussian blue was a compound containing iron and another, then-unknown, component.[6]

A Timeline of Discovery and Development

To provide a clear overview of the key milestones in the history of ferrocyanide, the following table summarizes the significant events and the researchers involved.

| Year | Event | Key Individuals | Reference |

| c. 1706 | Accidental discovery of Prussian blue in Berlin while attempting to synthesize a red pigment. | Johann Jacob Diesbach | [1][2] |

| 1724 | First publication of the synthesis method for Prussian blue in the Philosophical Transactions. | John Woodward | [4] |

| 1731 | Georg Ernst Stahl publishes an account of the first synthesis, implicating both Diesbach and Johann Konrad Dippel. | Georg Ernst Stahl | [4] |

| 1752 | First reported preparation of potassium ferrocyanide by reacting Prussian blue with potassium hydroxide. | Pierre Joseph Macquer | [6] |

| 1782 | Hydrogen cyanide is prepared from Prussian blue, further elucidating the composition of the pigment. | Carl Wilhelm Scheele | [7] |

| 19th Century | Development of industrial-scale production methods for ferrocyanides, moving away from animal-based starting materials. | Various chemists | |

| 20th Century | Widespread industrial use of ferrocyanides as anti-caking agents, in photography, and for the production of pigments and other chemicals. | - |

Experimental Protocols: Recreating History

The following sections provide detailed experimental protocols for the synthesis of Prussian blue and potassium ferrocyanide, based on historical accounts and modern laboratory reconstructions.

Historical Synthesis of Prussian Blue (Woodward's 1724 Method)

This protocol is a reconstruction of the earliest published method for synthesizing Prussian blue, which utilized animal-derived materials.

Materials:

-

Dried ox blood

-

Potassium carbonate (potash)

-

Iron(II) sulfate (green vitriol)

-

Alum (potassium aluminum sulfate)

-

Hydrochloric acid (spirit of salt)

Procedure:

-

Preparation of the "Lixivium of Blood":

-

A mixture of dried ox blood and potassium carbonate is placed in a crucible.

-

The crucible is heated strongly over a fire. This process, known as calcination, leads to the formation of potassium cyanide.

-

After cooling, the resulting black, porous mass is extracted with hot water to dissolve the potassium cyanide and other soluble salts.

-

The solution is filtered to remove insoluble carbonaceous material, yielding a yellowish liquid known as the "lixivium of blood."

-

-

Precipitation of Berlin White:

-

A solution of iron(II) sulfate and alum is prepared in water.

-

The "lixivium of blood" (containing potassium cyanide which forms potassium ferrocyanide in the presence of iron) is added to the iron sulfate/alum solution.

-

A greenish-white precipitate, known as Berlin white (a precursor to Prussian blue), is formed.

-

-

Conversion to Prussian Blue:

-

The Berlin white precipitate is collected by filtration.

-

Hydrochloric acid is added to the precipitate. This step is crucial for the development of the deep blue color.

-

The mixture is stirred and allowed to stand for a period of time, during which the white precipitate is oxidized to Prussian blue.

-

The resulting Prussian blue pigment is then washed thoroughly with water and dried.

-

Laboratory Synthesis of Potassium Ferrocyanide from Prussian Blue (Macquer's 1752 Method)

This protocol outlines the method used by Pierre Macquer to isolate potassium ferrocyanide.

Materials:

-

Prussian blue pigment

-

Potassium hydroxide (potash) solution

-

Water

Procedure:

-

Prussian blue pigment is suspended in water.

-

A solution of potassium hydroxide is added to the Prussian blue suspension.

-

The mixture is heated and stirred. The deep blue color of the Prussian blue will gradually fade, and a reddish-brown precipitate of iron(III) hydroxide will form.

-

The reaction mixture is filtered to separate the iron(III) hydroxide precipitate from the solution.

-

The resulting filtrate is a yellow solution of potassium ferrocyanide.

-

The solution is then concentrated by evaporation, and upon cooling, yellow crystals of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) will precipitate.

Modern Industrial Synthesis of Potassium Ferrocyanide

Modern industrial production avoids the use of animal products and is based on the reaction of hydrogen cyanide with ferrous salts in the presence of a base.[6]

Materials:

-

Hydrogen cyanide (HCN)

-

Iron(II) chloride (FeCl₂)

-

Calcium hydroxide (Ca(OH)₂)

-

Potassium salts (e.g., potassium chloride, KCl)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Hydrogen cyanide is reacted with iron(II) chloride and calcium hydroxide to produce calcium ferrocyanide (Ca₂[Fe(CN)₆]).[6]

-

The solution of calcium ferrocyanide is then treated with potassium salts to precipitate the less soluble mixed calcium-potassium salt (CaK₂[Fe(CN)₆]).[6]

-

This mixed salt is subsequently treated with potassium carbonate, which precipitates calcium carbonate and leaves potassium ferrocyanide in solution.[6]

-

The solution is filtered to remove the calcium carbonate precipitate.

-

The filtrate is concentrated and cooled to crystallize potassium ferrocyanide.

Quantitative Data

The following tables summarize key quantitative data related to the historical and modern synthesis of ferrocyanide and its derivatives.

Table 1: Reagent Proportions in Woodward's 1724 Prussian Blue Synthesis (Reconstructed)

| Reagent | Proportional Amount (by weight) |

| Dried Ox Blood | 1 part |

| Potassium Carbonate | 1 part |

| Iron(II) Sulfate | 1 part |

| Alum | 1 part |

Note: Historical recipes often used imprecise "parts" as units of measurement. The exact stoichiometry was not understood at the time.

Table 2: Physicochemical Properties of Potassium Ferrocyanide Trihydrate

| Property | Value |

| Molar Mass | 422.388 g/mol |

| Appearance | Lemon-yellow monoclinic crystals |

| Density | 1.85 g/cm³ |

| Solubility in water | 28.9 g/100 mL at 20 °C |

| Melting Point | Decomposes at its boiling point |

Chemical Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical workflows described in this guide.

Caption: Accidental synthesis of Prussian blue by Diesbach.

Caption: Macquer's synthesis of potassium ferrocyanide.

Caption: Modern industrial synthesis of potassium ferrocyanide.

Conclusion

The discovery of ferrocyanide, born from an accidental synthesis of Prussian blue, represents a landmark moment in the history of chemistry. It not only introduced the world to the first synthetic pigment but also laid the groundwork for the study of coordination chemistry. From its serendipitous origins in an 18th-century laboratory to its large-scale industrial production today, the story of ferrocyanide is a testament to the interplay of chance, observation, and scientific inquiry. For researchers in materials science, inorganic chemistry, and drug development, an understanding of the historical context and fundamental chemistry of ferrocyanides provides a valuable foundation for future innovation. The stability, low toxicity, and rich redox chemistry of the ferrocyanide complex continue to make it a subject of interest in a wide range of applications, from pigments and anti-caking agents to potential uses in bioremediation and medicine.

References

- 1. focuschemistry.com [focuschemistry.com]

- 2. gelpress.com [gelpress.com]

- 3. meshandcloth.com [meshandcloth.com]

- 4. Prussian blue - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 7. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Ferrocyanide Anion: [Fe(CN)₆]⁴⁻

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

The ferrocyanide anion, systematically named hexacyanoferrate(II), is a coordination complex with the chemical formula [Fe(CN)₆]⁴⁻.[1] It consists of a central iron(II) ion (Fe²⁺) octahedrally coordinated to six cyanide ligands (CN⁻). This complex is well-known for its characteristic yellow color in solution and its remarkable stability, which renders it significantly less toxic than free cyanide salts. The strong bond between the iron and cyanide ligands prevents the ready release of cyanide ions.[1][2] The ferrocyanide anion is a diamagnetic species, a result of its low-spin d⁶ electron configuration in a strong ligand field.[1] It is commonly available as its potassium salt, potassium ferrocyanide (K₄[Fe(CN)₆]).[1]

A key chemical feature of ferrocyanide is its reversible one-electron oxidation to the ferricyanide anion, [Fe(CN)₆]³⁻. This redox couple is a standard in electrochemistry and is fundamental to many of its applications.[3]

Quantitative Data

The physicochemical properties of the ferrocyanide anion and its common salt, potassium ferrocyanide, are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of the Ferrocyanide Anion

| Property | Value |

| Chemical Formula | [Fe(CN)₆]⁴⁻ |

| Molar Mass | 211.955 g·mol⁻¹[1] |

| Charge | -4 |

| Coordination Geometry | Octahedral |

| Magnetic Properties | Diamagnetic[1] |

| IUPAC Name | Hexacyanoferrate(II)[4] |

Table 2: Properties of Potassium Ferrocyanide (K₄[Fe(CN)₆])

| Property | Value |

| Appearance | Light yellow crystalline granules[4][5] |

| Molar Mass | 368.34 g/mol (anhydrous) |

| Density | 1.85 g/cm³[5] |

| Melting Point | 70°C (decomposes) |

| Boiling Point | Decomposes at 400°C[5] |

| Solubility in Water | Soluble (approx. 330 g/L in cold water)[5] |

| Solubility in Ethanol | Insoluble[4][5] |

| pH of Solution (10g/L) | 9.5 |

Table 3: Toxicological Data for Potassium Ferrocyanide

| Test | Species | Value |

| LD₅₀ (Oral) | Rat | 1600-3200 mg/kg bw[6] |

| LD₅₀ (Oral) | Rat | 3613 mg/kg |

| LD₅₀ (Oral) | Rat | 6400 mg/kg (anhydrous)[7] |

| LD₅₀ (Intraperitoneal) | Mouse | 512-1024 mg/kg[8] |

Experimental Protocols

Industrial Synthesis of Potassium Ferrocyanide

The modern industrial production of potassium ferrocyanide involves the reaction of hydrogen cyanide with iron(II) chloride and calcium hydroxide, followed by treatment with potassium salts.[9][10]

Protocol:

-

Step 1: Formation of Calcium Ferrocyanide. Hydrogen cyanide (HCN), iron(II) chloride (FeCl₂), and calcium hydroxide (Ca(OH)₂) are reacted to produce a solution of calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O).[9]

-

Step 2: Precipitation of Calcium-Potassium Salt. The resulting solution is treated with potassium salts to precipitate a mixed calcium-potassium ferrocyanide salt (CaK₂[Fe(CN)₆]).[9]

-

Step 3: Formation of Potassium Ferrocyanide. The mixed salt is then treated with potassium carbonate (K₂CO₃) to yield the final product, tetrapotassium ferrocyanide (K₄[Fe(CN)₆]), which is then purified by recrystallization.[9][11]

Quantitative Determination of Ferrocyanide by Titration with Zinc Sulfate

This protocol describes a classic precipitation titration method for the quantitative analysis of ferrocyanide.

Principle:

In a neutral or weakly acidic solution, ferrocyanide ions react with zinc ions to form an insoluble white precipitate of potassium zinc ferrocyanide. The endpoint is determined using an external indicator, uranyl nitrate, which forms a brown precipitate with excess ferrocyanide.

Protocol:

-

Preparation of a Standard Zinc Chloride Solution: Prepare a standard solution of zinc chloride.

-

Sample Preparation: Accurately weigh a sample of the ferrocyanide salt, dissolve it in distilled water, and dilute to a known volume (e.g., one liter).

-

Titration Setup: In a beaker, pipette a known volume (e.g., 25 mL) of the standard zinc chloride solution. Add 10 mL of a 10% potassium chloride solution and 165 mL of distilled water. Heat the solution to 90°C.

-

Titration: Titrate the hot zinc chloride solution with the prepared ferrocyanide solution with constant stirring.

-

Endpoint Detection: Periodically, transfer a drop of the solution to a spot plate containing a drop of uranyl nitrate indicator. The endpoint is reached when a brown color is observed, indicating the presence of excess ferrocyanide.[12]

-

Calculation: The concentration of ferrocyanide in the sample can be calculated from the volume of the ferrocyanide solution required to reach the endpoint and the known concentration of the zinc chloride solution.

Signaling Pathways and Experimental Workflows

Redox Cycling of Ferrocyanide and Ferricyanide

The reversible oxidation of ferrocyanide to ferricyanide is a fundamental process in its chemistry and is exploited in many of its applications, including as a redox probe in electrochemistry.[3][13]

Caption: Redox interconversion of ferrocyanide and ferricyanide.

Application in Cellular Redox Studies

Due to their inability to freely cross the plasma membrane, ferrocyanide and its oxidized form, ferricyanide, are valuable tools for studying extracellular redox reactions in cells. Ferricyanide can act as an extracellular electron acceptor, and any subsequent increase in ferrocyanide concentration can be attributed to cellular reductant secretion or trans-plasma membrane electron transport activity.[1]

Caption: Ferrocyanide as a probe for extracellular electron transport.

Qualitative Analysis of Metal Ions

Potassium ferrocyanide is a classic reagent in qualitative inorganic analysis, forming distinctly colored precipitates with various metal ions. This allows for the identification of these ions in a sample.

Caption: Qualitative analysis workflow using potassium ferrocyanide.

Relevance in Drug Development

While not a therapeutic agent itself, the ferrocyanide anion and its derivatives have several applications relevant to the pharmaceutical sciences:

-

Low Toxicity: The high stability of the ferrocyanide complex results in low oral toxicity, as the cyanide ions are not readily liberated.[6][8] This is a crucial property for any compound considered for use in pharmaceutical formulations.

-

Prussian Blue in Decontamination: Ferric ferrocyanide, commonly known as Prussian blue, is an FDA-approved drug used as an antidote for poisoning by radioactive cesium and thallium.[14] It acts by sequestering these toxic metal ions in the gastrointestinal tract, preventing their absorption into the body.[14]

-

Anti-caking Agent: Sodium, potassium, and calcium ferrocyanides are used as anti-caking agents in food and pharmaceutical-grade salts to prevent clumping.[1]

-

Research Probe: As detailed above, the ferrocyanide/ferricyanide redox couple serves as a valuable tool in basic research to study cellular metabolic processes and electron transport phenomena, which can be relevant in understanding disease states and drug mechanisms of action.[1]

References

- 1. Ferrocyanide - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Ferricyanide - Wikipedia [en.wikipedia.org]

- 4. Potassium Ferrocyanide: Structure, Properties & Uses Explained [vedantu.com]

- 5. Potassium Ferrocyanide (K4Fe(CN)6 ) - GeeksforGeeks [geeksforgeeks.org]

- 6. Re‐evaluation of sodium ferrocyanide (E 535), potassium ferrocyanide (E 536) and calcium ferrocyanide (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. riccachemical.com [riccachemical.com]

- 8. Ferrocyanide Toxicity - 911Metallurgist [911metallurgist.com]

- 9. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. Potassium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 12. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]

- 13. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ferric Ferrocyanide | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC nomenclature for hexacyanoferrate(II)

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the coordination complex hexacyanoferrate(II). It includes a systematic breakdown of the naming conventions, relevant physicochemical data, and experimental protocols for its characterization.

The systematic naming of coordination compounds follows a set of rules established by IUPAC to ensure clarity and consistency in chemical communication. The name "hexacyanoferrate(II)" is derived by applying these rules to the complex anion [Fe(CN)₆]⁴⁻.

Core Principles of Coordination Compound Nomenclature:

-

Cation-Anion Order : The cation is named first, followed by the anion, with a space in between. This is the same convention used for simple ionic salts.[1][2][3][4]

-

Ligand Naming : Within the coordination sphere (the part in square brackets), the ligands are named before the central metal ion.[2][5][6][7]

-

Alphabetical Order of Ligands : Ligands are listed in alphabetical order, irrespective of their charge or the numerical prefixes.[1][5][6]

-

Ligand Prefixes : Numerical prefixes (di-, tri-, tetra-, penta-, hexa-) are used to indicate the number of identical simple ligands.[1][3][8] For more complex ligands that already contain a prefix, bis-, tris-, and tetrakis- are used.[1][7]

-

Anionic Ligands : The names of anionic ligands are modified to end in "-o". For example, chloride (Cl⁻) becomes chloro, and cyanide (CN⁻) becomes cyano.[2][5][9][10]

-

Neutral and Cationic Ligands : Neutral ligands generally retain their common names, with important exceptions like H₂O (aqua), NH₃ (ammine), and CO (carbonyl).[2][7][8][10] Cationic ligands typically end in "-ium".[3]

-

Central Metal Ion :

-

If the coordination complex is a cation or neutral, the name of the metal is used as is (e.g., iron, copper, cobalt).[4][9]

-

If the coordination complex is an anion, the suffix "-ate" is added to the name of the metal. For some metals, their Latin names are used as the root (e.g., iron becomes ferrate, copper becomes cuprate, lead becomes plumbate).[2][6][10]

-

-

Oxidation State : The oxidation state of the central metal ion is indicated by a Roman numeral in parentheses immediately following the name of the metal.[2][4][5]

Application to Hexacyanoferrate(II):

Let's apply these rules to determine the IUPAC name for the anion [Fe(CN)₆]⁴⁻.

-

Identify the Components : The coordination complex has a central iron (Fe) ion and six cyanide (CN⁻) ligands.

-

Determine the Overall Charge : The overall charge of the complex is 4-.

-

Determine the Oxidation State of the Metal :

-

Each cyanide ligand has a charge of -1.

-

Total charge from six cyanide ligands = 6 × (-1) = -6.

-

Let the oxidation state of iron be x.

-

x + (-6) = -4

-

x = +2. The oxidation state of iron is +2.[11]

-

-

Name the Ligands : The ligand is cyanide (CN⁻), which is an anionic ligand, so its name becomes "cyano".[6] Since there are six of them, the prefix "hexa-" is used, giving "hexacyano".[3]

-

Name the Central Metal : Because the complex ion is an anion (charge of 4-), the suffix "-ate" is added to the Latin root of iron ("ferr-"), resulting in "ferrate".[2][6]

-

Combine the Names : The ligands are named first, followed by the metal and its oxidation state in Roman numerals: hexacyanoferrate(II) .

When this anion is part of a salt, such as K₄[Fe(CN)₆], the cation is named first. In this case, the cation is potassium. Therefore, the full IUPAC name of K₄[Fe(CN)₆] is potassium hexacyanoferrate(II) .[1][6]

The logical workflow for deriving the IUPAC name of a coordination compound is illustrated in the following diagram.

Caption: Logical workflow for IUPAC nomenclature of coordination compounds.

Quantitative Data

The hexacyanoferrate(II) anion, commonly available as its potassium salt (potassium hexacyanoferrate(II) trihydrate, K₄[Fe(CN)₆]·3H₂O), has well-characterized physicochemical properties.

Table 1: Physicochemical Properties of Potassium Hexacyanoferrate(II)

| Property | Value |

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O |

| Molar Mass | 422.39 g/mol |

| Appearance | Light yellow crystalline granules |

| Density | 1.85 g/cm³ |

| Melting Point | 70 °C (decomposes, loses water) |

| Boiling Point | 400 °C (decomposes) |

| Solubility in Water | 28.9 g/100 mL at 20 °C |

Experimental Protocols

Industrial Synthesis of Potassium Hexacyanoferrate(II)

The industrial production of potassium hexacyanoferrate(II) is a multi-step process that starts with hydrogen cyanide, an iron(II) salt, and a source of hydroxide.

-

Reaction with Calcium Hydroxide : Hydrogen cyanide is reacted with ferrous chloride (FeCl₂) and calcium hydroxide (Ca(OH)₂) to produce the calcium salt of hexacyanoferrate(II), Ca₂[Fe(CN)₆].

-

Precipitation of a Mixed Salt : The resulting solution is treated with potassium salts, which causes the precipitation of a mixed calcium-potassium salt, CaK₂[Fe(CN)₆].

-

Formation of the Tetrapotassium Salt : The mixed salt is then treated with potassium carbonate (K₂CO₃). This reaction precipitates calcium carbonate (CaCO₃) and leaves the desired potassium hexacyanoferrate(II) in solution.

-

Crystallization : The solution is concentrated and cooled to crystallize the final product, potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O).

Analytical Protocol: Photometric Determination of Hexacyanoferrate(II)

This protocol describes a method for the quantitative determination of water-soluble hexacyanoferrate(II) in a sample, such as salt. The principle involves the reaction of hexacyanoferrate(II) with iron(III) ions in an acidic medium to form the intensely colored complex, Prussian Blue (Fe₄[Fe(CN)₆]₃). The absorbance of this complex is then measured spectrophotometrically.

Reagents:

-

Sulphuric Acid Solution (0.5 mol/L)

-

Potassium Hydroxide Solution (0.05 mol/L)

-

Fe(II)/Fe(III) Solution : Dissolve 200 g of ammonium iron(II) sulfate hexahydrate and 25 g of ammonium iron(III) sulfate dodecahydrate in water, add 100 mL of the 0.5 mol/L sulphuric acid solution, and dilute to 1000 mL.

-

Potassium Hexacyanoferrate(II) Stock Solution (1 g/L) : Dissolve 1.000 g of K₄[Fe(CN)₆]·3H₂O in water, add 5 mL of the 0.05 mol/L potassium hydroxide solution, and dilute to 1000 mL.

Procedure:

-

Sample Preparation : Dissolve a known weight of the sample containing hexacyanoferrate(II) in deionized water to a specific volume (e.g., 500 mL).

-

Complex Formation :

-

Take a known volume of the sample solution (e.g., 500 mL).

-

Add 10 mL of the sulphuric acid solution and 25 mL of the Fe(II)/Fe(III) solution, mixing after each addition.

-

Allow the solution to stand for 15 minutes for the Prussian Blue precipitate to form completely.

-

-

Filtration and Re-dissolution :

-

Filter the solution under a vacuum through a membrane filter.

-

Wash the filter twice with 15 mL of water.

-

Transfer the filter with the precipitate into a beaker containing 10 mL of the potassium hydroxide solution to re-dissolve the Prussian Blue.

-

-

Measurement :

-

Transfer the dissolved solution to a 100 mL volumetric flask.

-

Add reagents to reform the Prussian Blue in a controlled volume.

-

Measure the absorbance of the solution at a wavelength of approximately 700 nm using a spectrophotometer.

-

-

Quantification : Compare the absorbance of the sample to a calibration curve prepared from standard solutions of potassium hexacyanoferrate(II) to determine the concentration.

Role in Industrial Processes and Biochemical Assays

Hexacyanoferrate(II) is not known to be a participant in endogenous biological signaling pathways. Its membrane impermeability makes it a useful tool in biochemical and cellular studies as an extracellular electron acceptor to probe for trans-plasma membrane electron transport activity.

An important industrial application of potassium hexacyanoferrate(II) is in the production of the pigment Prussian Blue. This process is a straightforward precipitation reaction.

Caption: Industrial workflow for the production of Prussian Blue pigment.

References

- 1. Ferrocyanide [chemeurope.com]

- 2. atamankimya.com [atamankimya.com]

- 3. scribd.com [scribd.com]

- 4. CN1245142A - Process for preparing potassium ferrocyanide - Google Patents [patents.google.com]

- 5. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 6. Favorable Environments for the Formation of Ferrocyanide, a Potentially Critical Reagent for Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Why cells need iron: a compendium of iron utilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. coleparmer.com [coleparmer.com]

- 9. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 10. scientificarchives.com [scientificarchives.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ferrocyanide, with the chemical formula K₄[Fe(CN)₆]·3H₂O, is a coordination compound of significant interest in various scientific and industrial fields, including as an anti-caking agent, in pigments, and in laboratory applications.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its chemical structure and key reactions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physical Properties

Potassium ferrocyanide is a lemon-yellow crystalline solid that typically exists as a trihydrate.[1][2] It is odorless and has a slightly salty, bitter taste.[3] The compound is known for its low toxicity due to the strong bonding between the iron atom and the cyanide ligands, which prevents the release of free cyanide ions in the body.[1][4]

Quantitative Physical Data

| Property | Value | Notes |

| Molar Mass | 368.35 g/mol (anhydrous)[2][3][5] | 422.388 g/mol (trihydrate)[2][3] |

| Appearance | Light yellow, crystalline granules[2][5] | |

| Density | 1.85 g/cm³ (trihydrate)[2][5][6] | |

| Melting Point | Decomposes[2] | The trihydrate loses water of crystallization starting around 60°C and becomes fully anhydrous at 100°C.[3] |

| Decomposition Temperature | > 400°C[3][6] | Decomposes to form potassium cyanide, iron carbide, and nitrogen.[6][7] |

| Solubility in Water | 28.9 g/100 mL at 20 °C (trihydrate)[2][3] | Solubility increases with temperature.[6] |

| Solubility in Other Solvents | Insoluble in ethanol and ether[2][3][6] | |

| Magnetic Susceptibility (χ) | -130.0·10⁻⁶ cm³/mol[2][3] | Diamagnetic |

Chemical Properties and Reactions

The chemistry of potassium ferrocyanide is dominated by the stable hexacyanoferrate(II) complex ion, [Fe(CN)₆]⁴⁻. The iron is in the +2 oxidation state.

Key Chemical Reactions

-

Reaction with Ferric Ions (Prussian Blue Formation): A hallmark reaction of potassium ferrocyanide is with ferric (Fe³⁺) ions to produce the intensely colored pigment, Prussian blue (ferric ferrocyanide). This reaction is widely used for the detection of iron in various samples.[1]

-

Oxidation to Potassium Ferricyanide: Potassium ferrocyanide can be oxidized to potassium ferricyanide (K₃[Fe(CN)₆]), where the iron is in the +3 oxidation state. This can be achieved using oxidizing agents like chlorine gas or hydrogen peroxide.

-

Reaction with Strong Acids: In the presence of strong acids and heat, potassium ferrocyanide can decompose to release toxic hydrogen cyanide gas. However, under normal conditions, the complex is very stable.[4] With sulfuric acid, it forms potassium sulfate, ferrous sulfate, ammonium sulfate, and carbon monoxide.[3][4][5][6]

-

Thermal Decomposition: At high temperatures (above 400°C), potassium ferrocyanide decomposes to produce potassium cyanide, iron carbide, and nitrogen gas.[3][6]

-

Decomposition Reaction: K₄[Fe(CN)₆] → 4KCN + FeC₂ + N₂[6]

-

Visualizations

Caption: Structure of Potassium Ferrocyanide

Caption: Formation of Prussian Blue

Experimental Protocols

Determination of Water Solubility (Isothermal Saturation Method)

This protocol describes a standard method for determining the solubility of a solid in water at a specific temperature.

Materials:

-

Potassium ferrocyanide trihydrate

-

Distilled or deionized water

-

Constant temperature water bath

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filter with a membrane filter, 0.45 µm)

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium ferrocyanide to a known volume of distilled water in a sealed container.

-

Place the container in a constant temperature water bath set to the desired temperature (e.g., 20°C).

-

Stir the solution vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the sample through a 0.45 µm filter to remove any suspended solid particles.

-

-

Quantification:

-

Accurately weigh a specific volume of the clear filtrate.

-

Evaporate the water from the weighed sample in an oven at a temperature sufficient to remove the water without decomposing the compound (e.g., 105°C).

-

Weigh the remaining dry solid. The solubility can be calculated as grams of solute per 100 mL of water.

-

Alternatively, the concentration of the ferrocyanide ion in the filtrate can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or titration.

-

Melting/Decomposition Point Determination (Capillary Method)

This protocol outlines a general procedure for determining the melting or decomposition point of a crystalline solid.

Materials:

-

Potassium ferrocyanide (anhydrous)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the potassium ferrocyanide sample is completely dry (anhydrous). This can be achieved by heating the trihydrate form in an oven at 100°C.[3]

-

Grind a small amount of the anhydrous sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected decomposition temperature.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Observe the sample closely. For potassium ferrocyanide, note the temperature at which decomposition begins, characterized by a change in color or the evolution of gas. Since it decomposes rather than melts, a sharp melting point will not be observed.

-

Acute Oral Toxicity (LD50) Determination in Rats (Generalized Protocol)

This protocol is a generalized representation based on standard methods for determining the median lethal dose (LD50).[8]

Materials:

-

Potassium ferrocyanide

-

Test animals (e.g., Wistar rats), typically of a single sex and within a defined weight range.

-

Oral gavage needles

-

Syringes

-

Analytical balance

-

Vehicle for administration (e.g., distilled water)

Procedure:

-

Dose Preparation:

-

Prepare a series of graded doses of potassium ferrocyanide dissolved in the vehicle.

-

The dose concentrations should be selected to span a range that is expected to cause mortality from 0% to 100%.

-

-

Animal Dosing:

-

Divide the animals into groups, with a sufficient number of animals per group (e.g., 5-10).

-

Administer a single oral dose of the prepared solutions to each animal in the respective dose groups using an oral gavage needle. A control group should receive only the vehicle.

-

-

Observation:

-

Observe the animals for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.[9]

-

Record all clinical signs of toxicity and the time of death for each animal.

-

-

Data Analysis:

-

The number of mortalities in each dose group is recorded.

-

Statistical methods (e.g., Probit analysis) are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the test animals. The result is expressed in mg of substance per kg of body weight.

-

Purity Assay by Titration with Ceric Sulfate

This method is a reliable way to determine the purity of a potassium ferrocyanide sample.

Materials:

-

Potassium ferrocyanide sample

-

Standardized 0.1 N ceric sulfate solution

-

Sulfuric acid (concentrated)

-

Orthophenanthroline indicator

-

Analytical balance

-

Burette

-

Beakers and flasks

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 3 g of the potassium ferrocyanide sample.

-

Dissolve the sample in 225 mL of distilled water in a 400-mL beaker.

-

Carefully add about 25 mL of sulfuric acid solution.

-

-

Titration:

-

Add 1 drop of orthophenanthroline indicator to the sample solution.

-

Titrate the solution with the standardized 0.1 N ceric sulfate solution.

-

The endpoint is reached when the color of the solution changes sharply from orange to a pure yellow.

-

-

Calculation:

-

The purity of the potassium ferrocyanide can be calculated based on the volume of ceric sulfate solution used and its known concentration. Each mL of 0.1 N ceric sulfate is equivalent to 42.24 mg of K₄[Fe(CN)₆]·3H₂O.

-

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of potassium ferrocyanide. The quantitative data, presented in a clear tabular format, along with the detailed experimental protocols, offer a valuable resource for laboratory work and research. The visualizations of its chemical structure and primary reactions further enhance the understanding of this important inorganic compound. It is crucial for researchers to adhere to appropriate safety protocols when handling potassium ferrocyanide, particularly when working with strong acids due to the potential for the release of hydrogen cyanide gas.

References

- 1. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]

- 2. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. echemi.com [echemi.com]

- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 9. hansard.parliament.uk [hansard.parliament.uk]

An In-depth Technical Guide on the Comparative Toxicity of Ferrocyanide and Free Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the toxicological profiles of ferrocyanide and free cyanide, focusing on their mechanisms of action, quantitative toxicity, and the experimental methodologies used for their assessment. The core distinction lies in the chemical form of cyanide: in free cyanide, the cyanide ion (CN⁻) is readily available to interact with biological systems, whereas in ferrocyanide ([Fe(CN)₆]⁴⁻), the cyanide ligands are tightly bound within a stable coordination complex.

Mechanism of Toxicity: A Tale of Two Species

The toxicological properties of free cyanide and ferrocyanide are fundamentally different, dictated by the availability of the cyanide ion.

1.1 Free Cyanide: A Potent Inhibitor of Cellular Respiration

Free cyanide, whether from hydrogen cyanide gas or salts like potassium cyanide (KCN), is a potent and rapidly acting poison.[1][2][3][4] Its primary mechanism of toxicity is the inhibition of cellular respiration.[1][2][5][6][7]

-

Target: The principal molecular target is Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain.[1][2][5][6][8]

-

Action: Cyanide reversibly binds to the ferric (Fe³⁺) ion in the heme a3-CuB binuclear center of cytochrome c oxidase.[1][5][6][8] This binding blocks the final step of the electron transport chain, which is the transfer of electrons to oxygen.[6]

-

Consequence: The inhibition of electron transport halts aerobic respiration and the production of ATP.[2][3] Cells are forced into anaerobic metabolism, leading to a rapid accumulation of lactic acid and subsequent metabolic acidosis.[1][2] This "histotoxic hypoxia" means that while oxygen is present in the blood, the cells are unable to utilize it, leading to rapid cell death, particularly in oxygen-dependent organs like the brain and heart.[3][4]

1.2 Ferrocyanide: A Stable Complex with Low Bioavailability

In stark contrast, the ferrocyanide anion ([Fe(CN)₆]⁴⁻) exhibits a much lower order of toxicity.[9][10][11][12] The reason for this is the exceptional stability of the coordination complex, where the cyanide ligands are very strongly bound to the central ferrous (Fe²⁺) ion.[10]

-

Stability: Under physiological conditions (neutral pH, absence of strong light), the ferrocyanide complex does not readily dissociate to release free cyanide ions.[10] Therefore, it does not significantly inhibit cytochrome c oxidase.

-

Toxicity Profile: The primary toxicity associated with ferrocyanide salts, when observed at very high doses, is related to the kidney, which is the target organ for its excretion.[9][11][13] A No Observed Adverse Effect Level (NOAEL) of 4.4 mg/kg body weight per day has been identified for renal effects in chronic studies with rats.[9]

-

Conditions for Cyanide Release: The toxic potential of ferrocyanide increases under specific, non-physiological conditions that can induce its decomposition and the release of free hydrogen cyanide (HCN). These include:

-

Strongly Acidic Conditions: Mixing ferrocyanides with strong, hot acids can liberate dangerous concentrations of HCN.[11][12][14]

-

UV Radiation/Sunlight: Aqueous solutions of ferrocyanide can slowly decompose upon prolonged exposure to UV light or sunlight, releasing free cyanide.[11][12][15] This is a significant concern for environmental toxicity in aquatic systems but less so for acute human toxicity.[15]

-

Quantitative Toxicity Data

The difference in toxicity is starkly illustrated by their respective lethal dose (LD₅₀) values. The LD₅₀ for free cyanide salts is orders of magnitude lower than that for ferrocyanide salts.

| Compound | Chemical Formula | Animal | Route of Administration | LD₅₀ Value | Reference(s) |

| Free Cyanide Salts | |||||

| Potassium Cyanide | KCN | Rat | Oral | 5 - 10 mg/kg | [16] |

| Potassium Cyanide | Mouse | Oral | 8.5 mg/kg | [16] | |

| Potassium Cyanide | Rabbit | Oral | 5 mg/kg | [16] | |

| Ferrocyanide Salts | |||||

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Rat | Oral | 1600 - 3613 mg/kg | [13][17] |

| Sodium Ferrocyanide | Na₄[Fe(CN)₆] | Mouse | Intraperitoneal | 512 - 1024 mg/kg | [11] |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | Rat | Oral | 1600 mg/kg | [18] |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | Mouse | Oral | 2970 mg/kg | [19] |

Note: Ferricyanide ([Fe(CN)₆]³⁻) is included for comparison, as it is another stable iron-cyanide complex with a similarly low toxicity profile.

Experimental Protocols

Assessing the toxicity of cyanide-containing compounds requires specific analytical and biochemical assays.

3.1 Protocol: Determination of Free Cyanide in Blood

This protocol is based on the Conway microdiffusion method followed by colorimetric detection, a standard technique for isolating and quantifying volatile substances like HCN from biological matrices.

Principle: Hydrogen cyanide is liberated from the sample by acidification within a sealed diffusion cell (Conway cell). The liberated HCN gas is then trapped in an alkaline absorbing solution in a separate chamber of the cell. The trapped cyanide is then reacted with a chromogenic reagent to produce a colored compound that can be quantified spectrophotometrically.

Reagents:

-

10% Sulfuric Acid (H₂SO₄)

-

Absorbing Solution: 0.1 M Sodium Hydroxide (NaOH)

-

Chloramine-T solution

-

Pyridine-Barbituric Acid Reagent

Procedure:

-

Sample Preparation: Pipette 1.0 mL of whole blood into the outer chamber of a Conway microdiffusion cell.

-

Setup: Pipette 2.0 mL of the 0.1 M NaOH absorbing solution into the central chamber of the cell.

-

Sealing: Carefully seal the cell with a greased lid to ensure an airtight system.

-

Liberation: Add 1.0 mL of 10% H₂SO₄ to the outer chamber through the side port, and immediately seal the port. Gently swirl the cell to mix the contents of the outer chamber.

-

Diffusion: Allow the cell to stand at room temperature for 2 hours to permit the complete diffusion of HCN from the sample to the absorbing solution.

-

Colorimetric Reaction: After diffusion, open the cell and transfer the absorbing solution from the central chamber to a test tube. Add Chloramine-T solution, mix, and wait 2-3 minutes. This converts the cyanide to cyanogen chloride.[20]

-

Detection: Add the pyridine-barbituric acid reagent.[20] A red-colored complex will form in the presence of cyanogen chloride.[20]

-

Quantification: After a set time for color development, measure the absorbance of the solution using a spectrophotometer at 570 nm.[20]

-

Calibration: Determine the cyanide concentration by comparing the absorbance to a standard curve prepared using known concentrations of potassium cyanide.

3.2 Protocol: Assay for Cytochrome c Oxidase Inhibition

Principle: The activity of Cytochrome c Oxidase (Complex IV) is measured by monitoring the rate of oxidation of reduced cytochrome c, which is accompanied by a decrease in absorbance at 550 nm.

Reagents:

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Reduced Cytochrome c solution (prepared by reducing ferricytochrome c with a minimal amount of sodium dithionite, followed by purification to remove excess reductant)

-

Mitochondrial preparation or isolated Cytochrome c Oxidase enzyme

-

Test compounds: Potassium Cyanide (KCN) and Potassium Ferrocyanide (K₄[Fe(CN)₆]) solutions.

Procedure:

-

Reaction Setup: In a cuvette, add the phosphate buffer and the mitochondrial preparation or isolated enzyme.

-

Pre-incubation: Add the desired concentration of the inhibitor (KCN or K₄[Fe(CN)₆]) or vehicle control to the cuvette. Pre-incubate for 5 minutes at a controlled temperature (e.g., 25°C).

-

Initiation: Start the reaction by adding a known concentration of reduced cytochrome c to the cuvette.

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 550 nm over time (e.g., for 3-5 minutes).

-

Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm.

-

Analysis: Compare the rates of reaction in the presence of the inhibitors to the control rate to determine the percent inhibition. IC₅₀ values can be calculated by testing a range of inhibitor concentrations. A study in rat N27 mesencephalic cells found the IC₅₀ of KCN for Cytochrome c Oxidase to be 7.2 ± 0.1µM.[5][21]

Mandatory Visualizations

Diagram 1: Signaling Pathway of Free Cyanide Toxicity

Caption: Mechanism of free cyanide toxicity via inhibition of Complex IV.

Caption: Workflow for the quantitative analysis of cyanide in blood.

Conclusion

The toxicological profiles of free cyanide and ferrocyanide are vastly different. Free cyanide is a highly potent, rapid-acting poison that exerts its effect by directly inhibiting the final step of cellular respiration. In contrast, ferrocyanide is a highly stable coordination complex with low acute toxicity. Its potential to cause harm is primarily linked to its decomposition under specific non-physiological conditions, such as in the presence of strong acids or upon prolonged exposure to ultraviolet light, which can liberate free cyanide. For professionals in research and drug development, it is critical to understand that while both molecules contain cyanide, the stability of the ferrocyanide complex renders it orders of magnitude less toxic than free cyanide salts under biological conditions. This distinction is crucial for safe handling, risk assessment, and the design of therapeutic interventions or experimental systems.

References

- 1. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 2. centerforhealthsecurity.org [centerforhealthsecurity.org]

- 3. gov.uk [gov.uk]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Re‐evaluation of sodium ferrocyanide (E 535), potassium ferrocyanide (E 536) and calcium ferrocyanide (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Ferrocyanide Toxicity - 911Metallurgist [911metallurgist.com]

- 12. SODIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]

- 13. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 14. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 15. researchgate.net [researchgate.net]

- 16. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 17. uprm.edu [uprm.edu]

- 18. unitednuclear.com [unitednuclear.com]

- 19. fishersci.com [fishersci.com]

- 20. ysi.com [ysi.com]

- 21. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of the Hexacyanoferrate(II) Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, commonly known as ferrocyanide. This complex is a cornerstone in the study of coordination chemistry, demonstrating fundamental principles of structure, bonding, and reactivity. Its unique properties have led to a wide range of applications, from classic pigments to modern analytical techniques and potential therapeutic uses.

Core Concepts: Structure and Bonding

The hexacyanoferrate(II) ion is a coordination complex consisting of a central iron(II) ion (Fe²⁺) octahedrally coordinated to six cyanide ligands (CN⁻).[1][2][3]

1.1. Valence Bond Theory (VBT)

According to Valence Bond Theory, the formation of the [Fe(CN)₆]⁴⁻ complex involves the hybridization of the central iron atom's orbitals.

-

Oxidation State: The iron atom is in the +2 oxidation state (Fe²⁺), which is determined from the overall 4- charge of the complex and the -1 charge of each of the six cyanide ligands.[1][4]

-

Electron Configuration: The ground-state electron configuration of Fe is [Ar] 3d⁶ 4s². In the +2 oxidation state, Fe²⁺ has an electron configuration of [Ar] 3d⁶.[5]

-

Hybridization: The cyanide ion (CN⁻) is a strong-field ligand.[3][5] This causes the six 3d electrons of the Fe²⁺ ion to pair up in three of the 3d orbitals. The central iron ion then undergoes d²sp³ hybridization , utilizing two empty 3d orbitals, one 4s orbital, and three 4p orbitals to form six equivalent hybrid orbitals.[5][6]

-

Geometry and Bonding: These six d²sp³ hybrid orbitals are arranged in an octahedral geometry around the central iron ion.[1][5][7] Each of the six cyanide ligands donates a pair of electrons to form a coordinate covalent bond with one of these hybrid orbitals.[1][7]

-

Magnetic Properties: Since all the 3d electrons are paired under the influence of the strong cyanide ligands, the complex has no unpaired electrons. Therefore, [Fe(CN)₆]⁴⁻ is diamagnetic .[2][5][8]

1.2. Crystal Field Theory (CFT)

Crystal Field Theory offers a more detailed model of the electronic structure, successfully explaining the complex's magnetic and spectroscopic properties.

-

Ligand Field Splitting: In an octahedral complex, the electrostatic field of the six cyanide ligands causes the five degenerate d-orbitals of the Fe²⁺ ion to split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).[9][10]

-

Strong-Field Ligand: As a strong-field ligand, CN⁻ induces a large energy gap, known as the crystal field splitting energy (Δo), between the t₂g and eg orbitals.[3][9][11]

-

Low-Spin Configuration: For a d⁶ ion like Fe²⁺, this large Δo is greater than the energy required to pair electrons (P). Consequently, all six d-electrons occupy the lower-energy t₂g orbitals, resulting in a low-spin electron configuration of t₂g⁶ eg⁰ .[9][12] This configuration confirms the diamagnetic nature of the complex, as there are no unpaired electrons.[9]

-

Color: The pale yellow color of ferrocyanide solutions is due to the absorption of light in the violet-blue region of the visible spectrum, which promotes an electron from the filled t₂g orbitals to the empty eg orbitals (a d-d transition).[9] The large Δo means that high-energy light (shorter wavelength) is required for this transition.

Physicochemical and Electrochemical Properties

The properties of the [Fe(CN)₆]⁴⁻ complex are well-characterized. The common salt form is potassium hexacyanoferrate(II) trihydrate, K₄[Fe(CN)₆]·3H₂O.

Table 1: Quantitative Data for Potassium Hexacyanoferrate(II) Trihydrate

| Property | Value |

| Molar Mass | 422.388 g/mol (trihydrate) |

| Appearance | Light yellow crystalline solid |

| Density | 1.85 g/cm³ |

| Melting Point | 70 °C (decomposes) |

| Solubility in Water | 28.9 g/100 mL at 20 °C |

| Magnetic Susceptibility | Diamagnetic |

| Oxidation State of Fe | +2 |

2.1. Reactivity

-

Oxidation: The ferrocyanide ion can be easily and reversibly oxidized to the ferricyanide ion, [Fe(CN)₆]³⁻, which contains Fe³⁺.[13] This is a one-electron process. [Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻

-

Formation of Prussian Blue: A characteristic reaction of ferrocyanide is with iron(III) salts to form the intensely colored mixed-valence compound Prussian blue (iron(III) hexacyanoferrate(II)).[13] This reaction is historically significant and is used as a qualitative test for Fe³⁺ ions. The simplified reaction is: 4 Fe³⁺ + 3 [Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃

-

Stability: The complex is very stable, which is why ferrocyanide salts have low toxicity compared to simple cyanide salts like KCN.[13] The cyanide ligands are tightly bound to the iron center. However, the addition of strong acids can cause the complex to decompose, liberating highly toxic hydrogen cyanide (HCN) gas.[14] Theoretical studies suggest that in the absence of counterions like K⁺, the highly charged [Fe(CN)₆]⁴⁻ anion is unstable in aqueous solution and can dissociate.[15] The presence of counterions stabilizes the complex through ion-pair formation.[15]

2.2. Electrochemical Behavior

The redox couple [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ is a classic system in electrochemistry, often used as a standard for calibrating electrodes and studying electron transfer kinetics.

-

Cyclic Voltammetry: Cyclic voltammetry studies show a well-defined, quasi-reversible one-electron oxidation wave.[16][17] In a 1 M KCl supporting electrolyte, the half-wave potential (E₁/₂) is approximately +0.286 V versus a standard hydrogen electrode.[18][19] The peak separation and current ratios are indicative of a fast and reversible electron transfer process.[18][19]

-

Electron Transfer Kinetics: The kinetics of this redox process are highly dependent on the electrode material and the concentration of the supporting electrolyte.[16][18] The rate of electron transfer is influenced by double-layer effects and ion pairing at the electrode surface.[16]

Table 2: Electrochemical Data for the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ Couple

| Parameter | Value | Conditions |

| Standard Electrode Potential (E°) | +0.36 V vs. SHE | |

| Half-wave Potential (E₁/₂) | 286 ± 3 mV vs. SHE | Glassy carbon electrode in 1 M KCl |

| Diffusion Coefficient (D_ox) | 5.74 x 10⁻⁶ cm²/s | Gold ultramicroelectrode in KF electrolyte |

| Diffusion Coefficient (D_red) | 7.25 x 10⁻⁶ cm²/s | Gold ultramicroelectrode in KF electrolyte |

Data sourced from references[16][18][19].

Experimental Protocols

3.1. Synthesis of Potassium Hexacyanoferrate(II)

There are several methods for the synthesis of K₄[Fe(CN)₆].

Method 1: From Ferrous Salts and Cyanide This is a common laboratory-scale synthesis.

-

Principle: An aqueous solution of a ferrous salt (e.g., ferrous sulfate, FeSO₄) is treated with a solution of potassium cyanide (KCN). An initial precipitate of iron(II) cyanide, Fe(CN)₂, is formed, which then dissolves in excess KCN to form the soluble K₄[Fe(CN)₆] complex.[20]

-

Protocol:

-

Prepare a solution of iron(II) sulfate (FeSO₄·7H₂O) in deoxygenated water.

-

Slowly, and with constant stirring, add a stoichiometric excess of a potassium cyanide (KCN) solution. (Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood).

-

A grayish precipitate of Fe(CN)₂ will form initially. Continue adding KCN solution until the precipitate redissolves completely, forming a clear yellow solution of K₄[Fe(CN)₆].

-

The solution can be concentrated by gentle heating and then cooled slowly to crystallize the product, K₄[Fe(CN)₆]·3H₂O.

-

Filter the yellow crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Method 2: Reduction of Potassium Ferricyanide Potassium ferricyanide (K₃[Fe(CN)₆]) can be reduced to ferrocyanide.

-

Principle: A reducing agent, such as hydrogen peroxide in a basic solution, can reduce the Fe³⁺ in ferricyanide to Fe²⁺.[20]

-

Protocol:

-

Dissolve potassium ferricyanide (K₃[Fe(CN)₆]) in a minimum amount of water.

-

Add the theoretical amount of a base, such as potassium hydroxide (KOH), to the solution.

-

Carefully add hydrogen peroxide (H₂O₂) solution dropwise. Gas evolution will be observed.

-

Continue adding H₂O₂ until the red-brown color of the ferricyanide solution turns to the characteristic pale yellow of ferrocyanide.

-

Isolate the product by crystallization as described in Method 1.

-

3.2. Characterization by Cyclic Voltammetry

-

Objective: To study the redox behavior of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple.

-

Apparatus: A standard three-electrode electrochemical cell (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire) and a potentiostat.

-

Procedure:

-

Prepare a solution of ~5 mM K₄[Fe(CN)₆] in a 1 M KCl supporting electrolyte.

-

Place the solution in the electrochemical cell and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove dissolved oxygen.

-

Immerse the electrodes in the solution.

-

Perform a cyclic voltammetry scan, typically from -0.2 V to +0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s.

-

Record the resulting voltammogram. The anodic peak corresponds to the oxidation of [Fe(CN)₆]⁴⁻ to [Fe(CN)₆]³⁻, and the cathodic peak corresponds to the reverse reduction.

-

Applications in Research and Drug Development

While best known for the Prussian blue pigment, the hexacyanoferrate(II) complex has several applications relevant to scientific research and medicine.

-

Redox Mediator: Due to its well-behaved and reversible electrochemistry, it is widely used as a redox mediator in the development of biosensors. It can facilitate electron transfer between an enzyme's active site and an electrode surface.

-

Prussian Blue in Medicine: Prussian blue (iron(III) hexacyanoferrate(II)) is an FDA-approved oral drug used as an antidote for poisoning by certain heavy metals, specifically thallium and radioactive cesium.[21] It acts as an ion-exchange agent in the gastrointestinal tract, trapping the toxic ions and preventing their absorption into the body.[21] Studies in rats have shown that orally administered iron(III) hexacyanoferrates(II) are highly effective at reducing the intestinal absorption of radiocaesium.[21]

-

Analytical Reagent: The formation of Prussian blue is a highly sensitive test for the presence of Fe³⁺ ions. It is also used in histology as a stain for iron deposits in tissues.

-

Anticaking Agent: Food-grade sodium, potassium, and calcium ferrocyanide salts are used in low concentrations as anticaking agents for road and food salt.

Safety and Toxicology

In contrast to simple cyanide salts, hexacyanoferrate(II) complexes are significantly less toxic due to the very strong covalent bond between the iron and cyanide ions, which prevents the release of free cyanide.[13] However, they are not entirely innocuous.

-

Acid Decomposition: Contact with strong acids must be avoided, as this will cause the complex to decompose and release highly toxic hydrogen cyanide gas.[14][22]

-

Regulatory Status: It is considered a hazardous substance by OSHA, primarily due to the risk of liberating toxic gas upon contact with acid and its potential to cause skin and eye irritation.[14]

-

Toxicity Data: The toxicity of complex cyanides is generally related to their ability to release cyanide ions.[14] The [Fe(CN)₆]⁴⁻ complex is among the most stable, requiring strong acidic conditions for dissociation.[14] The primary organ for ferrocyanide toxicity is reported to be the kidneys.[23]

References

- 1. gauthmath.com [gauthmath.com]

- 2. scribd.com [scribd.com]

- 3. fiveable.me [fiveable.me]

- 4. quora.com [quora.com]

- 5. Discuss the nature of bonding in FeCN6 4 on the basis class 12 chemistry CBSE [vedantu.com]

- 6. youtube.com [youtube.com]

- 7. Discuss the nature of bonding in [Fe(CN)6]^{ - 4} on the basis of val - askIITians [askiitians.com]

- 8. brainly.com [brainly.com]

- 9. Explain magnetic property and colour of [Fe (CN) 6 ]^ 4- on the basis of .. [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Crystal field theory - Wikipedia [en.wikipedia.org]

- 12. sarthaks.com [sarthaks.com]

- 13. Ferrocyanide - Wikipedia [en.wikipedia.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Electrochemical studies of Fe(CN)6(4-)/Fe(CN)6(3-) on gold ultramicroelectrodes varying the concentrations of KF as supporting electrolyte [ve.scielo.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Equilibrium and Kinetic Behavior of Fe(CN)63−/4− and Cytochrome c in Direct Electrochemistry Using a Film Electrode Thin-Layer Transmission Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sciencemadness Discussion Board - Synthesis of Potassium Hexacyanoferrate(II) i.e. Potassium Ferrocyanide? - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. Efficacy of different hexacyanoferrates(II) in inhibiting the intestinal absorption of radiocaesium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Write the formula of the following coordination compound class 12 chemistry CBSE [vedantu.com]

- 23. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Using Ferrocyanide as a Redox Probe in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the ferrocyanide/ferricyanide redox couple as a standard probe in cyclic voltammetry (CV). This system is widely employed for characterizing electrode surfaces, determining electrochemical reversibility, and as a benchmark for various electrochemical studies.[1][2][3]

Introduction

Cyclic voltammetry is a powerful electroanalytical technique for investigating the electrochemical behavior of a species in solution.[2][4][5] The ferrocyanide/ferricyanide ([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻) redox couple is a classic example of a well-behaved, reversible one-electron process, making it an ideal probe for a variety of applications.[2][3][4][6] The electrochemical reaction involves the oxidation of ferrocyanide to ferricyanide and the subsequent reduction of ferricyanide back to ferrocyanide.

Key characteristics of the ferrocyanide/ferricyanide redox couple:

-

Reversibility: The electron transfer kinetics are typically fast, leading to a chemically and electrochemically reversible system under ideal conditions.[3][7]

-

Stability: Both the oxidized and reduced species are stable in aqueous solutions.[7]

-

Well-Defined Peaks: The cyclic voltammogram exhibits well-defined anodic and cathodic peaks.

Core Principles

In cyclic voltammetry, the potential of a working electrode is scanned linearly versus time, from a starting potential to a switching potential, and then back to the initial potential. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.[5]

For a reversible system like ferrocyanide/ferricyanide, the key parameters obtained from the voltammogram are:

-

Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the peak anodic and cathodic currents occur.[2][8]

-

Anodic and Cathodic Peak Currents (ipa and ipc): The maximum anodic and cathodic currents.[2][8]

From these parameters, one can determine:

-

Formal Redox Potential (E°'): A measure of the thermodynamic ease of the redox reaction. It can be estimated as the average of the anodic and cathodic peak potentials.[2]

-

Number of Electrons Transferred (n): For a reversible system, the separation between the peak potentials (ΔEp = |Epa - Epc|) is theoretically 59/n mV at 25°C. For the one-electron ferrocyanide/ferricyanide process, this value is approximately 59 mV.[2]

-

Diffusion Coefficient (D): The peak current is proportional to the square root of the scan rate and the concentration of the electroactive species, as described by the Randles-Sevcik equation. This relationship allows for the calculation of the diffusion coefficient.[2]

Applications in Research and Drug Development

-

Electrode Characterization: The well-behaved nature of the ferrocyanide redox couple allows for the assessment of new electrode materials and surface modifications.[1][9] Deviations from ideal behavior can indicate issues with the electrode surface, such as fouling or slow electron transfer kinetics.

-

Electrochemical Sensing: While not a direct application in drug development, understanding the principles of redox probes is fundamental for developing electrochemical biosensors for drug screening and diagnostics.[10]

-

Fundamental Electrochemical Studies: The ferrocyanide system is often used as a standard to validate experimental setups and to teach the fundamentals of cyclic voltammetry.[2][4]

Experimental Protocols

Below are detailed protocols for performing cyclic voltammetry with the ferrocyanide/ferricyanide redox couple.